molecular formula C30H38N4O12 B2425532 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid CAS No. 2034157-08-7

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid

Cat. No.: B2425532
CAS No.: 2034157-08-7
M. Wt: 646.65
InChI Key: LUIMMTAQVJLUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are four-membered heterocyclic compounds containing nitrogen . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the conversion of alkylated phosphonates and N-Boc-azetidin-3-one to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The azetidine ring is almost planar square-shaped. The valent angles at carbon atoms are in the range of 87.73–88.23°, and that at nitrogen is 95.29° .


Chemical Reactions Analysis

Azetidines can undergo a variety of reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates effectiveness in treating acne and various hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest potential for arresting the progression of cutaneous malignant melanoma, highlighting its significance in dermatological research and treatment strategies (Fitton & Goa, 1991).

Biological and Pharmacological Effects of Phenolic Compounds

Chlorogenic Acid (CGA) is explored for its extensive biological and pharmacological roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Its impact on lipid and glucose metabolism indicates potential therapeutic applications for metabolic disorders (Naveed et al., 2018).

Molecular Distributions and Sources of Dicarboxylic Acids

A review focusing on dicarboxylic acids in atmospheric aerosols outlines their molecular distributions, sources, and formation pathways. Oxalic acid, as a prevalent dicarboxylic acid, is discussed for its formation through atmospheric oxidation and its implications in environmental chemistry (Kawamura & Bikkina, 2016).

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives have shown a broad range of biological potentials, such as antifungal, anti-Parkinsonism, and anti-tumor activities. This review underscores the pharmacological importance of isoquinoline derivatives, highlighting their role in the development of novel therapeutic agents (Danao et al., 2021).

Antimicrobial Activity of Mushroom Extracts and Isolated Compounds

The antimicrobial properties of mushroom extracts and their active compounds, including isoquinoline alkaloids, are discussed. The review emphasizes the potential of mushrooms as a natural source of antimicrobials, which could contribute to the development of new therapeutic agents (Alves et al., 2012).

Properties

IUPAC Name

2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMMTAQVJLUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CNC3.C1CN(CC2=CC=CC=C21)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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